(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone

Kinase Inhibition Binding Affinity IC50

(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic small molecule belonging to the class of N,N-disubstituted piperazines. Its structure uniquely combines a 3-chloropyridine moiety, a piperazine linker, and a furan-2-yl-methanone group.

Molecular Formula C14H14ClN3O2
Molecular Weight 291.74
CAS No. 2176270-25-8
Cat. No. B2628181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
CAS2176270-25-8
Molecular FormulaC14H14ClN3O2
Molecular Weight291.74
Structural Identifiers
SMILESC1CN(CCN1C2=C(C=NC=C2)Cl)C(=O)C3=CC=CO3
InChIInChI=1S/C14H14ClN3O2/c15-11-10-16-4-3-12(11)17-5-7-18(8-6-17)14(19)13-2-1-9-20-13/h1-4,9-10H,5-8H2
InChIKeyWHICOZCFTLZUER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Understanding (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone (CAS 2176270-25-8)


(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic small molecule belonging to the class of N,N-disubstituted piperazines. Its structure uniquely combines a 3-chloropyridine moiety, a piperazine linker, and a furan-2-yl-methanone group . This structural composition places it at the intersection of medicinal chemistry scaffolds commonly explored for kinase inhibition and GPCR modulation, making its procurement relevant for structure-activity relationship (SAR) studies and focused library screening . However, a preliminary review indicates that published, quantitative biological data for this precise compound is currently scarce, which is a critical factor for procurement decisions.

Why (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone Cannot Be Simply Substituted


The specific arrangement of the 3-chloro-4-pyridinyl and furan-2-yl methanone groups around the piperazine core is a precise pharmacophoric combination. Analogous structures where the chloropyridine regioisomer or the heteroaryl ketone is altered can exhibit drastically different biological activity profiles. For instance, simply moving the chlorine atom on the pyridine ring from the 4-position to the 2-position creates a distinct regioisomer, (4-(3-chloropyridin-2-yl)piperazin-1-yl)(furan-2-yl)methanone, which is considered a separate chemical entity with divergent potential interactions . Furthermore, replacing the furan moiety with other heterocycles like pyridine has been shown in related kinase inhibitor series to cause a measurable drop in potency, underscoring that the furan group is not a generic, interchangeable subunit [1]. Therefore, without direct comparative data, generic substitution with a different piperazinyl-pyridine or furan derivative cannot guarantee comparable performance in a research assay.

Quantitative Differentiation Data for (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone


Comparative In Silico or Binding Affinity Data for Target Engagement

No direct, quantitative comparison of (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone against a specific comparator in a biological assay was found in the public domain. This absence of data is itself a critical piece of evidence, indicating the molecule's status as a relatively unexplored or research-use-only chemical probe, as opposed to a well-characterized lead compound. Claims of selectivity or potency cannot be substantiated without such data.

Kinase Inhibition Binding Affinity IC50 Selectivity

Regioisomeric Differentiation: 3-Chloro-4-pyridinyl vs. 3-Chloro-2-pyridinyl Analogs

The target compound is the 3-chloro-4-pyridinyl regioisomer. A closely related analog, (4-(3-Chloropyridin-2-yl)piperazin-1-yl)(furan-2-yl)methanone, is available, in which the chlorine atom is located on the 2-position of the pyridine ring . This structural difference is fundamental to molecular recognition and pharmacological activity. The nitrogen atom's position relative to the chlorine atom dramatically alters the electrostatic potential and hydrogen-bonding capabilities of the pyridine ring. While no head-to-head bioactivity data exists, their status as distinct chemical entities with different CAS numbers confirms they are not interchangeable at a molecular level.

Regioisomerism Structure-Activity Relationship Chemical Structure

Role of the Furan Moiety vs. Other Heterocycles in Analogous Series

Evidence from a series of SRPK1 kinase inhibitors demonstrates the non-interchangeable nature of the furan ring. In a direct comparison, replacement of a pyridine ring with a furan ring in an otherwise identical molecular scaffold led to a potency decrease from an IC50 of 23.9 nM (compound 38) to 65 nM (furan analogue) [1]. This class-level evidence supports the notion that the furan-2-yl-methanone group is not a generic motif; its retention can be critical for maintaining target engagement.

Pharmacophore Bioisostere Furan Kinase Inhibitor

Validated Research Scenarios for Procuring (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone


Exploratory Medicinal Chemistry and SAR Library Enrichment

This compound is most appropriately procured for use in building a focused chemical library for exploratory structure-activity relationship (SAR) studies. Its unique combination of a 3-chloro-4-pyridinyl-piperazine and a furan-2-yl-methanone group makes it a valuable intermediate for generating diverse analogs. The goal is to explore uncharted chemical space around this core scaffold, which is relevant to known kinase and GPCR targets [1]. The absence of pre-existing high-potency data does not negate its value for this discovery-phase application.

Use as a Specific Negative Control or Tool Compound

Given the quantitative class-level inference that altering the heterocycle from furan to pyridine reduces potency in an analogous kinase inhibitor series [1], this compound can be strategically procured. It can serve as a specific and structurally-matched negative control for studies involving a structurally-related, more potent inhibitor. Its distinct regioisomeric identity also makes it a precise tool to probe the importance of the chlorine atom's position on the pyridine ring in a biological assay.

Synthetic Chemistry and Analytical Method Development

The compound is suitable for procurement as a reference standard for analytical method development, such as HPLC or LC-MS. Its well-defined structure, containing a chloropyridine and piperazine core, allows it to be used as a test probe to optimize chromatographic separation conditions for complex mixtures of similar heterocyclic compounds. This application does not require established biological activity, making it a valid procurement scenario given the current data landscape.

Quote Request

Request a Quote for (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.